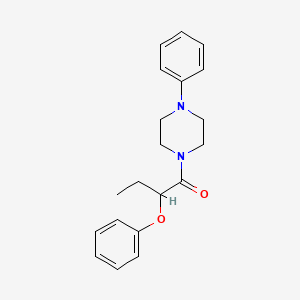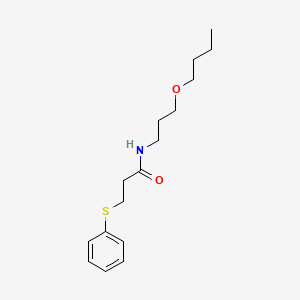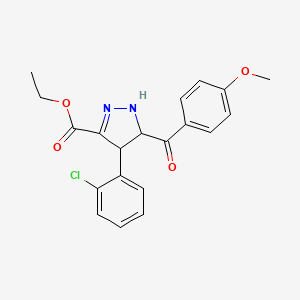![molecular formula C15H15FN2O B4939820 N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B4939820.png)
N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea, also known as FMU, is a chemical compound that belongs to the class of urea derivatives. It has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, this compound may prevent the acidification of the tumor microenvironment, which is necessary for cancer cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. This compound has also been shown to cross the blood-brain barrier, making it a potential candidate for neurological research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea in lab experiments is its high purity and stability. However, one limitation is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea research. One area of interest is its use as a cancer therapeutic. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another potential direction is its use as a fluorescent probe for imaging biological systems. Additionally, this compound may have potential applications in neurological research and drug discovery.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It has been shown to inhibit the growth of cancer cells in vitro and may have potential applications in cancer research, fluorescent imaging, neurological research, and drug discovery. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea involves the reaction between 3-fluorobenzylamine and 4-methylbenzylisocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this compound is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea has been studied for its potential use in various research applications. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
[(3-fluorophenyl)-(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-5-7-11(8-6-10)14(18-15(17)19)12-3-2-4-13(16)9-12/h2-9,14H,1H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMMEUOURIWFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B4939758.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939759.png)
![N-cyclopropyl-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4939762.png)
![4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4939769.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4939775.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B4939791.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B4939798.png)
![4-[allyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B4939804.png)
![ethyl 4-{[(cycloheptylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4939814.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4939824.png)

![4-{[3-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B4939829.png)
